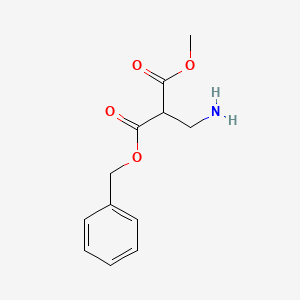
Tert-butyl 4-(2-chlorophenyl)-1,4-diazepane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(2-chlorophenyl)-1,4-diazepane-1-carboxylate is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-chlorophenyl)-1,4-diazepane-1-carboxylate typically involves the reaction of 2-chlorobenzyl chloride with tert-butyl 4-aminopiperidine-1-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
Tert-butyl 4-(2-chlorophenyl)-1,4-diazepane-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The diazepane ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used in these reactions.
Major Products Formed
Substitution Reactions: Products include various substituted diazepane derivatives depending on the nucleophile used.
Oxidation Reactions: Products include hydroxylated or carbonylated derivatives of the original compound.
Reduction Reactions: Products include reduced diazepane derivatives such as piperidine compounds.
科学的研究の応用
Tert-butyl 4-(2-chlorophenyl)-1,4-diazepane-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and other heterocyclic compounds.
Biological Studies: It is used in studies to understand the interaction of diazepane derivatives with biological targets such as enzymes and receptors.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of tert-butyl 4-(2-chlorophenyl)-1,4-diazepane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The diazepane ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate the activity of the target. The specific pathways involved depend on the biological context and the nature of the target.
類似化合物との比較
Similar Compounds
- Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-cyclopropylcarbamoylphenyl)piperidine-1-carboxylate
- Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-chlorophenyl)-1,4-diazepane-1-carboxylate is unique due to the presence of the diazepane ring, which imparts specific chemical and biological properties. The chlorine atom on the phenyl ring also provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C16H23ClN2O2 |
|---|---|
分子量 |
310.82 g/mol |
IUPAC名 |
tert-butyl 4-(2-chlorophenyl)-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)19-10-6-9-18(11-12-19)14-8-5-4-7-13(14)17/h4-5,7-8H,6,9-12H2,1-3H3 |
InChIキー |
HCMNBJLVQNNVTJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethyl]sulfanyl-4,6-dimethylpyrimidine](/img/structure/B13873416.png)
![8-Quinoxalin-6-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13873423.png)







